Superior Isotopic Purity and Mass Shift for Unambiguous Analyte Resolution in Complex Matrices
11-Dehydro-2,3-dinor thromboxane B2-d9 is manufactured with a deuterium incorporation of nine atoms, yielding a parent ion mass shift of +9 Da relative to the unlabeled analyte (m/z 367 for 11-dehydro TXB2 vs. m/z 371 for its d4 analog in SRM transitions; analogous mass shift applies for the 11-dehydro-2,3-dinor metabolite) . This substantial mass difference, combined with a certified purity of ≥99% for deuterated forms (d1-d9), ensures minimal isotopic overlap and a low protium/deuterium background signal, which is critical for achieving a response equivalent to a protium/deuterium ratio of 0.2% with a standard deviation of 15% when 100 ng of internal standard is analyzed, as demonstrated for a related tetradeuterated TXB2 internal standard [1].
| Evidence Dimension | Isotopic Purity and Mass Shift |
|---|---|
| Target Compound Data | ≥99% deuterated forms (d1-d9); +9 Da mass shift |
| Comparator Or Baseline | 11-dehydro thromboxane B2-d4: +4 Da mass shift (4 deuterium atoms at 3,3',4,4' positions) |
| Quantified Difference | +5 Da greater mass shift; higher deuterium incorporation reduces isotopic overlap with endogenous analyte |
| Conditions | Product specification from Cayman Chemical technical datasheet; comparative data for 11-dehydro TXB2-d4 from Bertin Bioreagent |
Why This Matters
The larger mass shift and high isotopic purity minimize cross-talk between the internal standard and analyte channels, enabling more accurate quantification of low-abundance metabolites in urine.
- [1] Fitzpatrick, F., Gorman, R., & Wynalda, M. (1984). Development of a gas chromatographic-mass spectrometric method using a stable isotope internal standard for quantitation of thromboxane B2. Thrombosis Research, 35(2), 121-131. View Source
